

# An In-Depth Technical Guide to DNP-PEG2-acid: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: DNP-PEG2-acid

Cat. No.: B607165

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## Introduction

**DNP-PEG2-acid** is a heterobifunctional linker molecule widely utilized in biomedical research and drug development. It incorporates three key chemical moieties: a 2,4-dinitrophenyl (DNP) group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functionalities makes it a valuable tool for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), immunoassays, and targeted drug delivery systems.[1]

The DNP group serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. The PEG spacer, consisting of two ethylene glycol units, enhances the water solubility and biocompatibility of the molecule and its conjugates.[2] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond. This guide provides a comprehensive overview of the structure, properties, and common applications of **DNP-PEG2-acid**.

## Structure and Properties

**DNP-PEG2-acid**, with the IUPAC name 3-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)propanoic acid, possesses a well-defined chemical structure that dictates its utility in bioconjugation.[3]

## Chemical Structure

- **DNP Group:** The 2,4-dinitrophenyl group is a well-characterized hapten.
- **PEG Spacer:** A short, hydrophilic chain of two ethylene glycol units enhances solubility in aqueous media.[\[2\]](#)
- **Carboxylic Acid:** A terminal carboxyl group that can be activated for conjugation to primary amines.

## Physicochemical Properties

A summary of the key quantitative data for **DNP-PEG2-acid** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	1353011-89-8	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C13H17N3O8	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	343.29 g/mol	<a href="#">[3]</a>
Purity	>95% to >98%	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Not specified in search results	
Solubility	Soluble in DMSO, DMF, DCM	<a href="#">[3]</a> <a href="#">[6]</a>
pKa (Propionic Acid)	~4.87 (for the parent acid)	<a href="#">[7]</a>
Storage Conditions	-20°C, desiccated	<a href="#">[2]</a> <a href="#">[6]</a>

## Experimental Protocols

### Protocol 1: Conjugation of DNP-PEG2-acid to a Carrier Protein using EDC/HATU Chemistry

This protocol describes a general method for conjugating **DNP-PEG2-acid** to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), which is a common step in the production of immunogens for antibody generation.

#### Materials:

- **DNP-PEG2-acid**
- Carrier Protein (e.g., BSA, KLH)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
- Purification column (Size-Exclusion Chromatography, e.g., Sephadex G-25)
- Dialysis tubing (10-14 kDa MWCO)

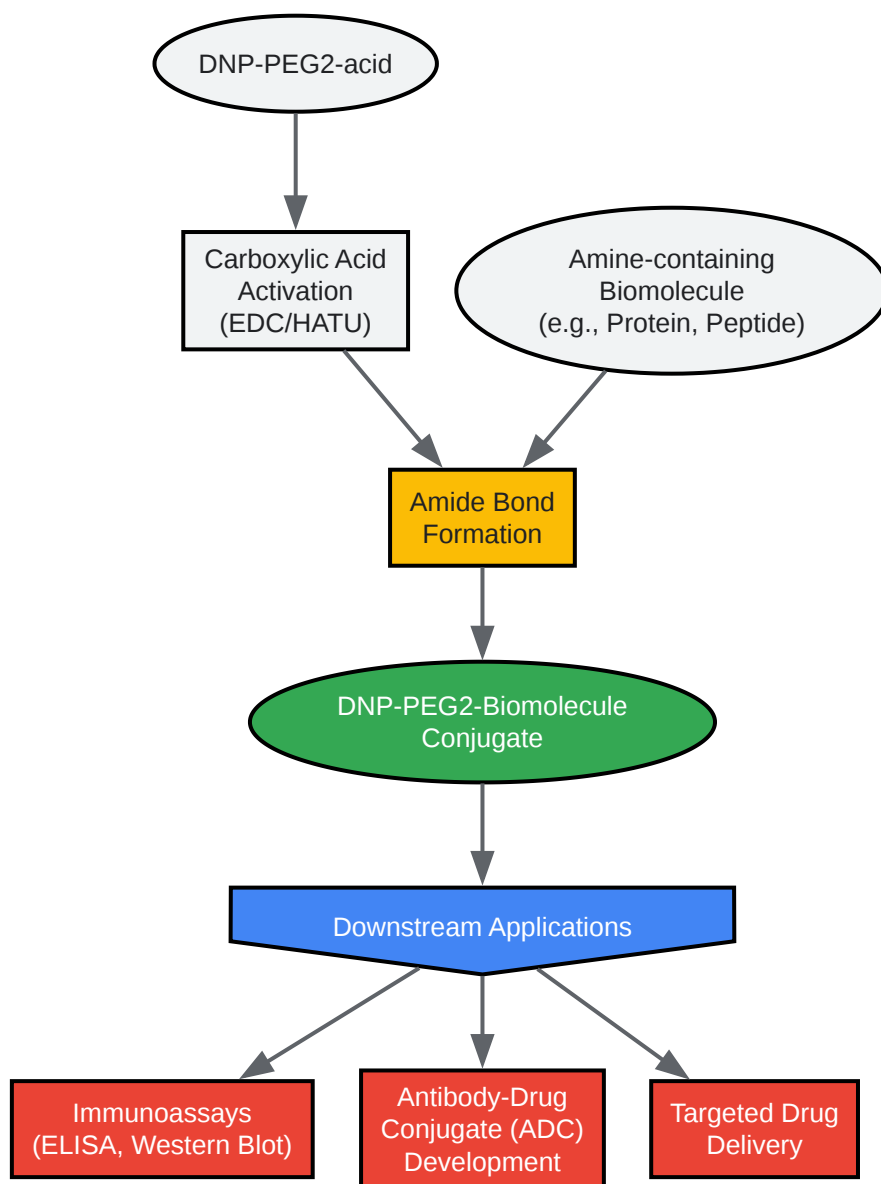
#### Procedure:

- Protein Preparation:
  - Dissolve the carrier protein in the conjugation buffer to a concentration of 1-10 mg/mL.
  - If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the conjugation buffer using dialysis or a desalting column.
- **DNP-PEG2-acid** Activation:
  - Immediately before use, dissolve **DNP-PEG2-acid** in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
  - In a separate tube, add the desired molar excess of the **DNP-PEG2-acid** stock solution to an appropriate volume of anhydrous DMF or DMSO.

- Add 1.2 equivalents of HATU and 2-3 equivalents of DIPEA to the **DNP-PEG2-acid** solution.
- Allow the activation reaction to proceed for 15-30 minutes at room temperature.
- Conjugation Reaction:
  - Add the activated **DNP-PEG2-acid** solution to the protein solution while gently stirring. A starting point is a 5 to 20-fold molar excess of **DNP-PEG2-acid** to the protein.
  - Add 1.2 equivalents of EDC to the reaction mixture.
  - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
- Quenching the Reaction:
  - Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated **DNP-PEG2-acid**.
  - Incubate for 30 minutes at room temperature.
- Purification of the DNP-Protein Conjugate:
  - Remove unreacted **DNP-PEG2-acid** and other small molecules by size-exclusion chromatography or dialysis.
  - For dialysis, transfer the reaction mixture to a dialysis tube and dialyze against 1 L of PBS (pH 7.4) at 4°C. Change the dialysis buffer at least three times over 24 hours.
- Characterization:
  - Determine the degree of labeling (DNP-to-protein ratio) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and ~360 nm (for DNP).

## Visualizations

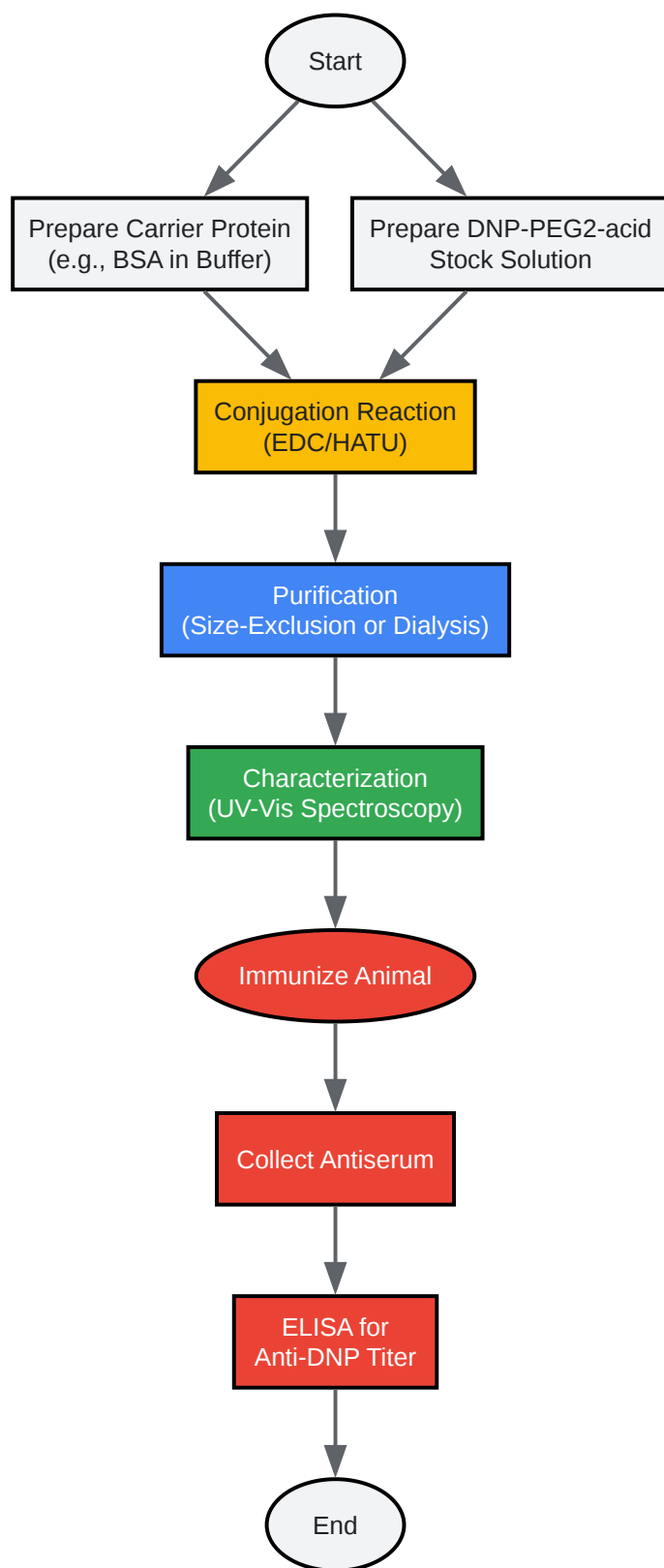
### Logical Workflow for DNP-PEG2-acid Application



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Caption: Logical workflow of **DNP-PEG2-acid** from reagent to application.

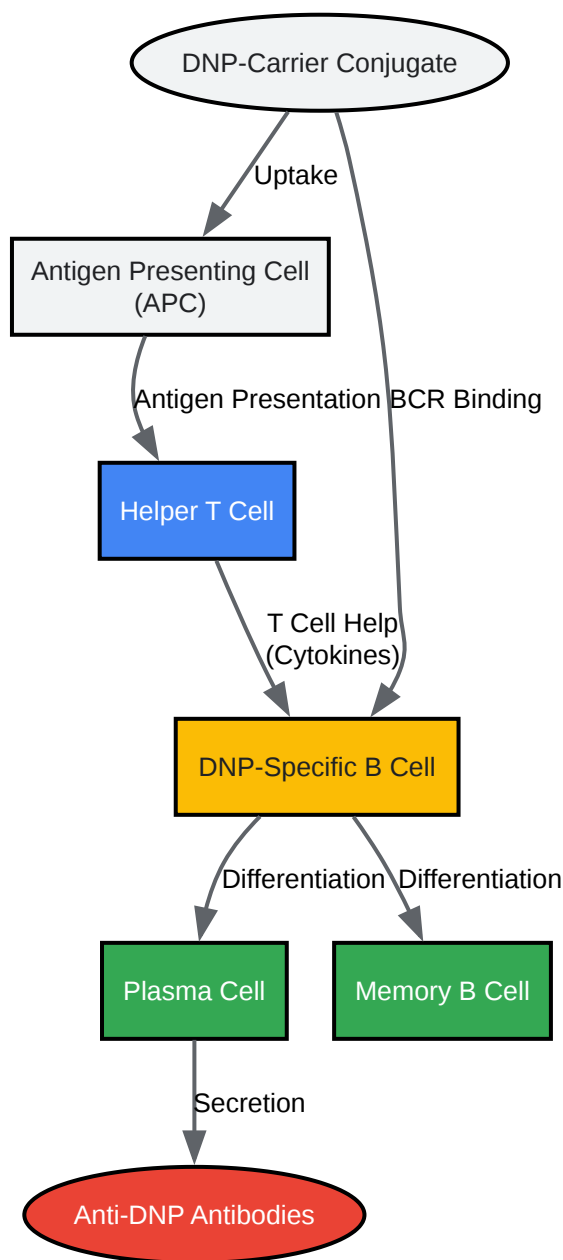
## Experimental Workflow for Hapten-Carrier Conjugation and Immunoassay



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Caption: Experimental workflow for DNP-carrier conjugation and immunoassay.

## Simplified Signaling Pathway for Anti-DNP Antibody Production



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Caption: Simplified signaling pathway of anti-DNP antibody production.

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